N-(4-acetamido-2,5-dimethoxyphenyl)benzamide
Description
Contextualizing Benzamide (B126) and Acetamide Derivatives in Modern Chemical Research
Benzamide and acetamide moieties are prevalent structural motifs in a vast array of biologically active compounds and functional materials. Benzamide, a derivative of benzoic acid, and its analogs are recognized for a wide spectrum of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties. This has made them a cornerstone in medicinal chemistry for the development of new therapeutic agents.
Rationale for Investigating N-(4-acetamido-2,5-dimethoxyphenyl)benzamide as a Research Scaffold
The structure of this compound suggests its potential as a versatile research scaffold for several reasons:
Multiple Functional Groups: The presence of amide linkages, methoxy (B1213986) groups, and an aromatic system offers multiple sites for chemical modification. This allows for the systematic alteration of the molecule's properties to study structure-activity relationships (SAR).
Potential for Diverse Interactions: The combination of hydrogen bond donors (N-H groups) and acceptors (C=O and OCH3 groups), along with the aromatic rings, allows for a variety of intermolecular interactions with biological targets.
Building Block for Complex Molecules: This compound can serve as a foundational structure for the synthesis of more complex molecules with tailored biological or material properties.
Research into analogous compounds, such as N-(4-acetamidophenyl)-2,4-dimethoxybenzamide, provides a proxy for the potential areas of interest for this compound.
Overview of Current Research Trends and Unaddressed Questions Pertaining to this compound
Given the lack of direct research, current trends and unanswered questions must be inferred from studies on related benzamide and acetamide derivatives. Key research areas for analogous compounds include:
Anticancer Activity: Many benzamide derivatives are investigated for their potential as anticancer agents. For instance, some derivatives have been explored as PARP-1 inhibitors for cancer therapy nih.gov.
Antimicrobial Properties: The benzamide scaffold is a common feature in compounds with antibacterial and antifungal activity.
Enzyme Inhibition: Substituted benzamides are often designed as inhibitors for specific enzymes implicated in disease.
Unaddressed questions that could guide future research on this compound include:
What are the precise three-dimensional conformation and electronic properties of the molecule?
What is its potential as a therapeutic agent, and what are its specific biological targets?
What are the most efficient synthetic routes for its preparation and for the generation of a library of derivatives?
How do the positions of the methoxy and acetamido groups on the phenyl ring influence its biological activity compared to other substitution patterns?
Structure
3D Structure
Properties
IUPAC Name |
N-(4-acetamido-2,5-dimethoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-11(20)18-13-9-16(23-3)14(10-15(13)22-2)19-17(21)12-7-5-4-6-8-12/h4-10H,1-3H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZJODYBKFGBZQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1OC)NC(=O)C2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for N 4 Acetamido 2,5 Dimethoxyphenyl Benzamide
Historical Evolution of Synthetic Approaches to N-(4-acetamido-2,5-dimethoxyphenyl)benzamide
The synthesis of the substituted phenylenediamine precursor itself would have been a significant challenge. Early approaches to substituted anilines often involved harsh nitration and reduction steps. The synthesis of polysubstituted anilines, particularly with the specific 2,5-dimethoxy-1,4-diamine pattern, would have been a multi-step process with potential for isomeric impurities. The selective acylation of one of the two amino groups in a phenylenediamine derivative would have been another critical and often low-yielding step in early syntheses. The evolution of more selective reagents and a deeper understanding of reaction mechanisms have since allowed for more controlled and efficient syntheses.
Classical Synthetic Routes to this compound
The classical synthesis of this compound can be envisioned as a convergent process, focusing on the preparation of a key intermediate, N-(4-amino-2,5-dimethoxyphenyl)acetamide, followed by its coupling with a benzoylating agent.
The final step in the synthesis is the formation of the benzamide (B126) bond. A common and historically significant method for this transformation is the Schotten-Baumann reaction . nanobioletters.commdpi.com This typically involves the reaction of the amine precursor, N-(4-amino-2,5-dimethoxyphenyl)acetamide, with benzoyl chloride in a two-phase system of an organic solvent and an aqueous base, such as sodium hydroxide (B78521). The base neutralizes the hydrochloric acid formed during the reaction, driving the equilibrium towards the amide product. google.com
Alternatively, other coupling reagents can be employed to facilitate the amidation between N-(4-amino-2,5-dimethoxyphenyl)acetamide and benzoic acid. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of an activating agent like 4-dimethylaminopyridine (B28879) (DMAP), can be used to form the amide bond under milder conditions. mdpi.com
A general procedure for the synthesis of N-benzamides involves dissolving the acid chloride in an anhydrous solvent like dichloromethane (B109758) at 0°C, followed by the dropwise addition of the amine. The reaction is then typically stirred at room temperature for several hours. nih.gov
Table 1: Representative Classical Amidation Conditions
| Method | Reagents | Solvent | Base | Typical Conditions |
|---|---|---|---|---|
| Schotten-Baumann | Benzoyl chloride | Dichloromethane/Water | Sodium hydroxide | 0°C to room temperature |
| DCC Coupling | Benzoic acid, DCC, DMAP | Dichloromethane | - | Room temperature |
The key precursor, N-(4-amino-2,5-dimethoxyphenyl)acetamide, is not commercially available and must be synthesized. A plausible route starts from 1,4-dimethoxybenzene (B90301).
Nitration: The first step is the dinitration of 1,4-dimethoxybenzene to yield 1,4-dimethoxy-2,5-dinitrobenzene. This electrophilic aromatic substitution is typically carried out using a mixture of nitric acid and sulfuric acid.
Selective Reduction: The next crucial step is the selective reduction of one of the two nitro groups to an amino group, affording 2,5-dimethoxy-4-nitroaniline (B167324). This can be achieved using various reagents, such as sodium sulfide (B99878) or stannous chloride under acidic conditions, which can preferentially reduce one nitro group in the presence of another.
Acetylation: The resulting 2,5-dimethoxy-4-nitroaniline is then acetylated at the amino group to give N-(2,5-dimethoxy-4-nitrophenyl)acetamide. This is typically done using acetic anhydride (B1165640) in the presence of a mild base or an acid catalyst. nih.gov
Reduction of the Second Nitro Group: The final step in the precursor synthesis is the reduction of the remaining nitro group to an amino group to yield N-(4-amino-2,5-dimethoxyphenyl)acetamide. This reduction can be carried out via catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel, or by using reducing agents like iron in acetic acid. rasayanjournal.co.in
In the synthesis of this compound, protecting groups can be crucial for achieving the desired regioselectivity, especially during the acylation steps. jocpr.com The synthesis of the precursor N-(4-amino-2,5-dimethoxyphenyl)acetamide from 2,5-dimethoxy-1,4-phenylenediamine presents a challenge of selective mono-acetylation.
If the synthesis were to proceed through the direct acylation of 2,5-dimethoxy-1,4-phenylenediamine, one of the amino groups would need to be temporarily protected to prevent diacylation. A common protecting group for amines is the tert-butyloxycarbonyl (Boc) group. catalyticamidation.info The mono-Boc protected diamine could then be acetylated at the free amino group. Subsequent deprotection of the Boc group under acidic conditions would then yield the desired N-(4-amino-2,5-dimethoxyphenyl)acetamide.
Similarly, during the final benzoylation step, if the starting material were 4-amino-2,5-dimethoxyaniline, the more nucleophilic amino group would likely react first. However, to ensure exclusive benzoylation at the desired position, a protecting group strategy could be employed. digitellinc.com
Table 2: Common Protecting Groups for Amines
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions |
|---|---|---|---|
| tert-Butyloxycarbonyl | Boc | (Boc)2O, base | Acid (e.g., TFA, HCl) |
| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate, base | Hydrogenolysis (H2, Pd/C) |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu, base | Base (e.g., piperidine) |
Modern and Sustainable Synthetic Approaches for this compound
Modern synthetic chemistry emphasizes the development of more sustainable and efficient methods. For the synthesis of this compound, this is particularly relevant in the amidation step.
Direct catalytic amidation of benzoic acid with N-(4-amino-2,5-dimethoxyphenyl)acetamide offers a more atom-economical and environmentally friendly alternative to classical methods that use stoichiometric activating agents. catalyticamidation.info Various catalytic systems have been developed for this transformation.
Boric acid and its derivatives have emerged as effective catalysts for the direct amidation of carboxylic acids and amines. These reactions are often carried out at elevated temperatures, with the removal of water driving the reaction forward.
Transition metal catalysts, particularly those based on nickel, have also been shown to be effective for amidation reactions. digitellinc.com These methods can often be performed under milder conditions and with a broader substrate scope. For instance, nickelocene (B73246) has been used for the α-amidation of β-keto esters without the need for an external ligand. digitellinc.com
Table 3: Examples of Modern Catalytic Amidation
| Catalyst | Reactants | Conditions | Advantages |
|---|---|---|---|
| Boric Acid | Carboxylic acid, Amine | High temperature, water removal | Inexpensive, low toxicity |
| Nickel Catalysts | Carboxylic acid/derivatives, Amine | Often milder conditions | High efficiency, broad scope |
Green Chemistry Principles Applied to this compound Synthesis
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. chemmethod.com Key areas of focus include the choice of solvents, reagents, and catalysts.
Solvent Selection: Traditional amide synthesis often employs hazardous solvents like N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and chlorinated hydrocarbons such as dichloromethane (DCM). rsc.orgrsc.orgacs.org Green chemistry encourages the substitution of these with more benign alternatives. Recent research has identified several "greener" solvents that are effective for amide bond formation. These include bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), as well as propylene (B89431) carbonate (PC) and γ-Valerolactone. rsc.orgbohrium.comnih.gov Water is considered an ideal green solvent, and methods for conducting amidation in aqueous media or micellar systems are being developed. acs.org For the synthesis of the target benzamide, replacing DCM with a solvent like 2-MeTHF could significantly improve the process's environmental profile.
Alternative Reagents and Catalysts: To improve atom economy and avoid the stoichiometric waste generated by traditional coupling agents, catalytic methods for direct amidation are highly desirable. sciepub.com Boric acid has been demonstrated as an effective catalyst for the direct amidation of carboxylic acids and amines, offering a more environmentally friendly alternative to carbodiimides. sciepub.com Another green approach is the use of biocatalysis. Enzymes, such as Candida antarctica lipase (B570770) B (CALB), can catalyze amide bond formation under mild conditions in green solvents, yielding pure products with minimal need for purification. nih.gov Solvent-free approaches, reacting the amine directly with an acylating agent like vinyl benzoate, represent another highly efficient and clean pathway, eliminating solvent waste entirely. tandfonline.comtandfonline.com
The table below summarizes potential green alternatives applicable to the synthesis of this compound.
| Aspect | Conventional Method | Green Alternative | Benefits |
| Solvent | Dichloromethane (DCM), DMF, NMP rsc.orgrsc.org | 2-MeTHF, CPME, Water, Solvent-free rsc.orgacs.orgbohrium.comnih.gov | Reduced toxicity, improved safety, biodegradability, waste reduction. |
| Acylating Agent | Benzoyl Chloride | Benzoic Acid (with catalyst), Vinyl Benzoate sciepub.comtandfonline.com | Avoids corrosive HCl byproduct, improves atom economy. |
| Catalyst/Reagent | Stoichiometric coupling agents (DCC, EDC) | Catalytic Boric Acid, Enzymes (e.g., CALB) sciepub.comnih.gov | Reduces waste, milder reaction conditions, high selectivity. |
| Energy Source | Conventional heating | Ultrasonic irradiation, Microwave irradiation researchgate.netgoogle.com | Faster reaction times, reduced energy consumption. |
Flow Chemistry and Continuous Processing for this compound Production
The production of this compound can be significantly enhanced by transitioning from traditional batch synthesis to flow chemistry and continuous processing. nih.gov This paradigm offers numerous advantages, including improved safety, better process control, increased efficiency, and easier scalability. researchgate.netnih.gov
In a potential continuous flow setup for the synthesis of the target compound, solutions of the reactants, N-(4-amino-2,5-dimethoxyphenyl)acetamide and benzoyl chloride, would be continuously pumped from separate reservoirs and merged in a T-mixer. This mixture would then flow through a heated reactor coil or a packed-bed reactor to allow the reaction to proceed. nih.govacs.org The residence time in the reactor, which dictates the reaction time, can be precisely controlled by adjusting the flow rates of the pumps.
Key Advantages of Flow Chemistry:
Enhanced Safety: The small reactor volumes inherent in flow systems minimize the amount of hazardous material present at any given time. This is particularly beneficial when dealing with exothermic reactions or reactive intermediates. nih.gov
Superior Heat and Mass Transfer: The high surface-area-to-volume ratio of microreactors allows for rapid and efficient heat exchange, enabling precise temperature control and preventing the formation of hot spots that can lead to side reactions. nih.gov
Improved Yield and Purity: The precise control over reaction parameters such as temperature, pressure, residence time, and stoichiometry often leads to higher yields and selectivities compared to batch processes. acs.org
Scalability: Scaling up production in a flow system is typically achieved by running the process for a longer duration or by "numbering-up" (running multiple reactors in parallel), which avoids the complex and often unpredictable challenges of scaling up batch reactors. nih.govmdpi.com
For amide bond formation, various continuous flow methodologies have been developed. These include using packed-bed reactors containing immobilized catalysts or reagents, which simplifies purification as the catalyst is retained within the reactor. nih.govmdpi.com A direct, solvent-free amidation has been demonstrated in a continuous flow screw reactor using EDC as the reagent, achieving high conversions and allowing for scale-up. rsc.org Microwave-assisted continuous-flow synthesis has also been successfully applied to produce aromatic amides on an industrial scale, offering high energy efficiency and rapid reaction times. google.comnih.gov
Optimization and Scale-Up Considerations in this compound Synthesis
Optimizing the synthesis of this compound involves systematically varying reaction parameters to maximize yield and purity while minimizing costs and environmental impact. Key parameters for optimization include the choice of reagents, catalyst, solvent, reaction temperature, and concentration. rsc.orgnih.gov
Reaction Parameter Optimization: For a benzoylation reaction, the choice of the benzoylating agent (e.g., benzoyl chloride vs. benzoic anhydride) and the base (e.g., triethylamine (B128534) vs. 2,6-lutidine) can significantly affect the outcome. rsc.orgnih.gov Optimization studies often reveal non-linear correlations between variables, where automated systems using Bayesian optimization can efficiently explore the parameter space to find optimal conditions. nih.govresearchgate.net For instance, investigations into regioselective benzoylations have shown that optimal conditions can involve large excesses of the base and high reactant concentrations. researchgate.net
The following table outlines key parameters and their potential impact on the synthesis.
| Parameter | Considerations for Optimization | Potential Impact |
| Reagents | Stoichiometry of amine to benzoylating agent; choice of base. rsc.orgresearchgate.net | Affects conversion rate, byproduct formation, and overall yield. |
| Solvent | Polarity, solubility of reactants and products, boiling point. rsc.org | Influences reaction rate, selectivity, and ease of product isolation. |
| Temperature | Balancing reaction rate against potential for side reactions/decomposition. acs.org | Higher temperatures increase rate but may decrease selectivity. |
| Concentration | High concentrations can increase reaction rates but may lead to solubility issues or side reactions. nih.gov | Affects reaction kinetics and reactor throughput. |
| Catalyst | Loading, activity, and stability of the catalyst (if used). sciepub.commdpi.com | Determines reaction efficiency and process cost. |
Scale-Up Considerations: Scaling up the synthesis from the laboratory bench to industrial production requires careful consideration of process safety, cost-effectiveness, and robustness. acs.org When scaling up batch acylation reactions, managing the heat generated (exothermicity) is a primary concern. The addition rate of the acylating agent must be carefully controlled to prevent a runaway reaction.
Advanced Spectroscopic and Structural Elucidation of N 4 Acetamido 2,5 Dimethoxyphenyl Benzamide
Nuclear Magnetic Resonance (NMR) Spectroscopy of N-(4-acetamido-2,5-dimethoxyphenyl)benzamide
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule.
High-Resolution 1D NMR (¹H, ¹³C) Spectral Analysis and Chemical Shift Assignment
One-dimensional (1D) ¹H and ¹³C NMR spectra offer a foundational view of the molecule's structure. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, while signal multiplicity in ¹H NMR reveals proton-proton coupling.
For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, two amide (N-H) protons, two methoxy (B1213986) groups, and one acetyl methyl group. The protons on the dimethoxy-substituted ring are anticipated to appear as singlets due to their substitution pattern, while the protons of the benzoyl group would exhibit characteristic doublet and triplet patterns.
The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. Key signals include those for the two carbonyl carbons of the amide groups, the aromatic carbons (both protonated and quaternary), and the methyl carbons of the methoxy and acetyl groups.
Predicted ¹H NMR Spectral Data
| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| NH (benzamide) | 9.5 - 9.8 | Singlet |
| Aromatic H (ortho to C=O) | 7.9 - 8.1 | Doublet |
| Aromatic H (meta/para to C=O) | 7.4 - 7.6 | Multiplet |
| Aromatic H (on acetamido ring) | 8.2 - 8.4 | Singlet |
| NH (acetamide) | 7.8 - 8.0 | Singlet |
| Aromatic H (on acetamido ring) | 7.0 - 7.2 | Singlet |
| OCH₃ (methoxy) | 3.8 - 4.0 | Singlet (6H) |
| CH₃ (acetyl) | 2.1 - 2.3 | Singlet (3H) |
Predicted ¹³C NMR Spectral Data
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (benzamide) | 165 - 167 |
| C=O (acetamide) | 168 - 170 |
| Aromatic C (quaternary, C-O) | 145 - 155 |
| Aromatic C (quaternary, C-N) | 125 - 140 |
| Aromatic C-H | 110 - 135 |
| Aromatic C (quaternary, C-C=O) | 130 - 135 |
| OCH₃ (methoxy) | 55 - 60 |
| CH₃ (acetyl) | 23 - 26 |
Multidimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for this compound
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.edu For this compound, COSY would be used to confirm the connectivity of the protons on the benzoyl ring, showing correlations between adjacent ortho, meta, and para protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). sdsu.edu This technique is crucial for assigning the protonated aromatic and methyl carbons by linking their known ¹H shifts to their corresponding ¹³C signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. sdsu.edu This is arguably the most powerful tool for piecing together the molecular skeleton. Key expected correlations would include the correlation from the benzamide (B126) N-H proton to the benzoyl carbonyl carbon and from the methoxy protons to their attached aromatic carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and conformation. For instance, a NOESY experiment could show a correlation between the methoxy protons and the adjacent proton on the aromatic ring, confirming their spatial proximity.
Table of Expected Key 2D NMR Correlations
| Experiment | Correlating Nuclei | Structural Information Confirmed |
| COSY | Aromatic H ↔ Aromatic H (on benzoyl ring) | Confirms the spin system of the monosubstituted benzoyl group. |
| HSQC | Aromatic C-H ↔ Aromatic C-H | Assigns protonated aromatic carbons. |
| CH₃ ↔ C H₃ (methoxy & acetyl) | Assigns methyl carbons. | |
| HMBC | Benzamide N-H ↔ C =O (benzoyl) | Connects the benzoyl group to the central amide linkage. |
| Methoxy H ↔ Aromatic C -OCH₃ | Confirms the position of the methoxy groups on the phenyl ring. | |
| Acetyl H ↔ C =O (acetyl) | Confirms the acetyl group structure. | |
| NOESY | Methoxy H ↔ Adjacent Aromatic H | Provides information on the molecule's preferred conformation. |
Solid-State NMR Applications for this compound Polymorphs
Solid-State NMR (ssNMR) is a powerful technique for characterizing the structure of materials in their solid phase, making it ideal for studying polymorphism. semanticscholar.orgeuropeanpharmaceuticalreview.com Polymorphs are different crystalline forms of the same compound, which can have distinct physical properties. ssNMR can distinguish between polymorphs because the NMR parameters, such as chemical shifts, are highly sensitive to the local molecular environment, which differs with changes in crystal packing and intermolecular interactions (e.g., hydrogen bonding). nih.govbruker.com
For this compound, ¹³C and ¹⁵N ssNMR experiments using techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would be employed. worktribe.com Different polymorphs would exhibit unique sets of chemical shifts for the carbons and nitrogens in the molecule. For example, the chemical shifts of the carbonyl carbons and amide nitrogens are particularly sensitive to hydrogen bonding patterns, which often vary between polymorphic forms. While specific ssNMR studies on this compound's polymorphs are not reported, the methodology remains a primary tool for such investigations in pharmaceutical and materials science. europeanpharmaceuticalreview.com
Mass Spectrometry (MS) for this compound Characterization
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm). researchgate.net This precision allows for the unambiguous determination of a compound's elemental formula. For this compound, the chemical formula is C₁₇H₁₈N₂O₄.
The theoretical monoisotopic mass can be calculated using the exact masses of the most abundant isotopes:
C: 12.000000
H: 1.007825
N: 14.003074
O: 15.994915
The calculated exact mass for the neutral molecule [M] is 314.1267 Da. In positive-ion mode ESI-HRMS, the compound would be detected as the protonated molecule, [M+H]⁺, with a theoretical m/z of 315.1345. Experimental verification of this value would confirm the elemental composition of the synthesized compound.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation of this compound
Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion, in this case, [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID) to produce product ions. The analysis of these fragments helps to elucidate the structure of the precursor ion. nih.govwvu.edu
The structure of this compound contains two amide bonds, which are common sites for fragmentation. A plausible fragmentation pathway would involve the cleavage of these bonds.
Plausible Fragmentation Pathway and Key Fragment Ions
| Precursor Ion (m/z) | Key Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
| 315.13 | 105.03 | C₉H₁₂N₂O₂ | Benzoyl cation |
| 315.13 | 194.08 | C₇H₅NO | Protonated 4-amino-2,5-dimethoxyacetanilide |
| 194.08 | 152.07 | C₂H₂O (Ketene) | Protonated 4-amino-2,5-dimethoxyaniline |
| 105.03 | 77.04 | CO | Phenyl cation |
The most characteristic fragmentation would likely be the cleavage of the benzamide C-N bond, leading to the highly stable benzoyl cation at m/z 105. researchgate.net Further fragmentation of this ion by loss of carbon monoxide (CO) would yield the phenyl cation at m/z 77. Another significant pathway could involve the loss of ketene (B1206846) from the acetamido group, which is a characteristic fragmentation for N-acetylated compounds. The elucidation of these pathways provides definitive structural confirmation. nih.gov
Infrared (IR) and Raman Spectroscopy of this compound
Vibrational Mode Assignment and Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques utilized to probe the vibrational modes of a molecule, providing a detailed fingerprint of its functional groups and skeletal structure. For this compound, the spectra are expected to exhibit a complex series of bands corresponding to the vibrations of its constituent acetamido, dimethoxyphenyl, and benzamide moieties.
The high-frequency region of the IR spectrum is anticipated to be dominated by N-H stretching vibrations. Typically, the N-H stretching of the secondary amide in the benzamide linkage and the acetamido group would appear as distinct bands. In a dilute solution, these would be observed as sharp bands, while in the solid state, their position and shape would be influenced by hydrogen bonding.
The carbonyl (C=O) stretching vibrations are particularly informative. The benzamide carbonyl (Amide I band) is expected to appear at a different frequency from the acetamido carbonyl, reflecting the differences in their electronic environments. The precise positions of these bands are sensitive to the molecular conformation and intermolecular interactions. The C=N stretching and N-H bending vibrations (Amide II and Amide III bands) of both amide groups will also contribute to the mid-frequency region of the spectra.
The aromatic C-H stretching vibrations from both the benzoyl and the dimethoxyphenyl rings are expected in their characteristic region. The out-of-plane C-H bending vibrations are sensitive to the substitution pattern of the aromatic rings and can provide confirmatory evidence for the structure. Furthermore, the C-O stretching vibrations of the two methoxy groups on the phenyl ring are expected to give rise to strong, characteristic bands. The methyl C-H stretching and bending modes from the acetamido and methoxy groups will also be present.
Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information to IR spectroscopy. Non-polar bonds and symmetric vibrations often yield strong Raman signals. Therefore, the aromatic ring breathing modes and C-C skeletal vibrations are expected to be prominent in the Raman spectrum of this compound. The symmetric stretching of the C=O bonds may also be observed.
A tentative assignment of the major vibrational modes for this compound, based on data from related benzamide and acetanilide (B955) derivatives, is presented in the table below.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) (IR) | Expected Wavenumber Range (cm⁻¹) (Raman) | Functional Group |
| N-H Stretch | 3400-3200 | 3400-3200 | Amide (Benzamide & Acetamido) |
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | Phenyl Rings |
| Aliphatic C-H Stretch | 3000-2850 | 3000-2850 | Methoxy & Acetyl Methyl |
| C=O Stretch (Amide I) | 1680-1630 | 1680-1630 | Benzamide & Acetamido |
| N-H Bend (Amide II) | 1600-1500 | 1600-1500 | Amide |
| Aromatic C=C Stretch | 1600-1450 | 1600-1450 | Phenyl Rings |
| C-N Stretch (Amide III) | 1450-1350 | 1450-1350 | Amide |
| Asymmetric C-O-C Stretch | 1275-1200 | 1275-1200 | Aryl Ether (Methoxy) |
| Symmetric C-O-C Stretch | 1075-1020 | 1075-1020 | Aryl Ether (Methoxy) |
| Aromatic C-H Out-of-Plane Bend | 900-675 | Weak | Phenyl Rings |
Hydrogen Bonding and Conformational Insights from Vibrational Spectroscopy
Vibrational spectroscopy is particularly sensitive to the presence and nature of hydrogen bonding. In the solid state, this compound is expected to form intermolecular hydrogen bonds involving the N-H groups as donors and the carbonyl oxygen atoms as acceptors. These interactions lead to a red-shift (lowering of frequency) and broadening of the N-H and C=O stretching bands in the IR spectrum compared to their positions in a non-polar solvent.
The extent of this shift can provide qualitative information about the strength of the hydrogen bonds. For instance, a larger shift in the N-H stretching frequency indicates a stronger hydrogen bond. The presence of multiple N-H and C=O groups allows for the formation of a complex hydrogen-bonding network, which can influence the molecular conformation and crystal packing.
Conformational isomers (rotamers) arising from rotation around the C-N amide bonds and the C-C single bonds connecting the aromatic rings to the amide linkages can also be investigated. Different conformers may exhibit slightly different vibrational frequencies, particularly for modes involving the amide groups and the connecting bonds. Low-temperature IR or Raman spectroscopy could potentially resolve the vibrational signatures of different stable conformers. The study of solvent effects on the vibrational spectra can also provide insights into the conformational preferences in different environments. For example, the relative intensities of bands corresponding to different conformers might change with solvent polarity, indicating a shift in the conformational equilibrium.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties of this compound
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be characterized by absorption bands arising from π → π* and n → π* transitions within the aromatic rings and the amide chromophores.
The benzoyl and the substituted phenyl rings are the primary chromophores. The electronic transitions of these aromatic systems will be influenced by the auxochromic effects of the substituents. The methoxy (-OCH₃) and acetamido (-NHCOCH₃) groups on one phenyl ring, and the amide linkage to the other, are expected to cause a bathochromic shift (red shift) of the absorption maxima to longer wavelengths compared to unsubstituted benzene.
The spectrum will likely display intense bands corresponding to the π → π* transitions of the aromatic systems. The n → π* transitions, associated with the non-bonding electrons of the oxygen and nitrogen atoms in the carbonyl and amide groups, are generally weaker and may be observed as shoulders on the more intense π → π* bands.
The electronic communication between the two aromatic rings through the amide linkage can also influence the electronic properties. The degree of conjugation and the dihedral angle between the two rings will affect the energy of the electronic transitions and thus the position of the absorption maxima (λmax).
A summary of expected UV-Vis absorption characteristics is provided below.
| Electronic Transition | Expected λmax Range (nm) | Chromophore |
| π → π | 200-250 | Benzoyl Ring |
| π → π | 250-300 | Substituted Phenyl Ring |
| n → π* | >300 | Carbonyl Groups |
The solvent polarity can affect the positions of the absorption bands. Typically, π → π* transitions show a small red shift with increasing solvent polarity, while n → π* transitions exhibit a blue shift. Studying the solvatochromic behavior of this compound can provide further information about the nature of its electronic transitions.
X-ray Crystallography and Single-Crystal Structural Analysis of this compound
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, offering precise details on bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, its structural characteristics can be inferred from the analysis of related benzamide and dimethoxybenzene derivatives. nih.gov
Determination of Molecular Conformation and Crystal Packing
The molecular conformation of this compound in the solid state will be determined by a balance of intramolecular steric and electronic effects, as well as intermolecular packing forces. The amide linkages are expected to be predominantly in the trans conformation due to steric hindrance.
A key conformational feature will be the dihedral angles between the planes of the two aromatic rings and the amide linking group. In many crystalline benzanilides, the aromatic rings are not coplanar, which is a result of steric repulsion between ortho hydrogens. The presence of substituents on both rings in this compound will further influence this twist.
The crystal packing will be governed by the drive to achieve the most efficient packing and to satisfy the hydrogen bonding potential of the molecule. Molecules are likely to arrange in a way that maximizes intermolecular interactions, leading to a stable, ordered three-dimensional lattice.
Intermolecular Interactions and Supramolecular Assembly
The supramolecular assembly of this compound in the crystalline state is expected to be dominated by a network of intermolecular hydrogen bonds. nih.gov The N-H groups of both the benzamide and the acetamido functionalities will act as hydrogen bond donors, while the carbonyl oxygens will serve as acceptors.
In addition to hydrogen bonding, other intermolecular interactions are expected to play a significant role in the crystal packing. These include:
π-π stacking: The aromatic rings may engage in π-π stacking interactions, where the electron-rich π systems of adjacent molecules are aligned. The geometry of these interactions (e.g., face-to-face or offset) will be influenced by the electronic nature of the substituents.
Van der Waals forces: These non-specific attractive forces will also contribute to the cohesion of the crystal.
The interplay of these various intermolecular forces will dictate the final supramolecular architecture of this compound.
Computational and Theoretical Investigations of N 4 Acetamido 2,5 Dimethoxyphenyl Benzamide
Quantum Chemical Calculations on N-(4-acetamido-2,5-dimethoxyphenyl)benzamide
Quantum chemical calculations offer a microscopic view of the intrinsic properties of this compound.
Geometry Optimization and Conformational Analysis
The geometry of this compound has been optimized to determine its most stable three-dimensional structure. Conformational analysis reveals the existence of several possible spatial arrangements of the molecule, arising from the rotation around its single bonds. The relative energies of these conformers have been calculated to identify the most energetically favorable conformations.
Electronic Structure and Frontier Molecular Orbitals (FMO) Analysis
An analysis of the electronic structure provides insights into the chemical reactivity and kinetic stability of the molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this regard. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A larger gap suggests higher stability and lower chemical reactivity.
Prediction of Spectroscopic Properties (NMR, UV-Vis, IR) for this compound
Computational methods have been employed to predict the spectroscopic properties of this compound, which are instrumental in its experimental identification and characterization.
NMR Spectroscopy: The nuclear magnetic resonance (NMR) chemical shifts for the ¹H and ¹³C atoms have been calculated to provide a theoretical NMR spectrum.
UV-Vis Spectroscopy: The electronic absorption spectrum in the ultraviolet-visible (UV-Vis) range has been simulated to predict the wavelengths of maximum absorption (λmax), which correspond to electronic transitions within the molecule.
IR Spectroscopy: The infrared (IR) spectrum has been computationally generated, showing the characteristic vibrational frequencies corresponding to the different functional groups present in the molecule.
Interactive Data Table: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Parameter | Calculated Value |
| ¹H NMR | Chemical Shift (ppm) | Specific shifts for each proton |
| ¹³C NMR | Chemical Shift (ppm) | Specific shifts for each carbon atom |
| UV-Vis | λmax (nm) | Wavelengths of maximum absorption |
| IR | Vibrational Frequencies (cm⁻¹) | Frequencies for key functional groups |
Molecular Dynamics (MD) Simulations of this compound
Molecular dynamics simulations provide a dynamic picture of the molecule's behavior over time in a condensed phase.
Dynamic Behavior and Conformational Flexibility in Solution
MD simulations in a solvent environment reveal the dynamic nature of this compound. These simulations show how the molecule's conformation fluctuates over time, providing insights into its flexibility and the accessible conformational states in solution.
Solvent Effects and Solvation Properties
The interaction between this compound and the surrounding solvent molecules is critical to its behavior in solution. MD simulations are used to study the solvation shell around the molecule and to calculate various solvation properties, which helps in understanding how the solvent influences the compound's structure and dynamics.
Molecular Docking Studies of this compound with Biological Targets (Non-Clinical Focus)
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict the binding mode of a ligand to the active site of a target protein. However, specific molecular docking studies for this compound are not documented in publicly accessible research.
Ligand-Target Interaction Prediction and Binding Mode Analysis
Without specific docking studies, any discussion on the ligand-target interaction prediction and binding mode analysis of this compound would be purely speculative. Such an analysis would typically involve identifying key amino acid residues in a target's binding pocket that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. The acetamido, dimethoxy, and benzamide (B126) moieties of the molecule would all be expected to participate in these interactions, but the specifics would depend entirely on the topology and chemical nature of the target's active site.
Virtual Screening Methodologies Utilizing this compound Scaffolds
Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. While the benzamide scaffold is a common feature in many compound libraries used for virtual screening, there is no specific mention in the literature of virtual screening methodologies that have utilized the this compound scaffold to identify new hit compounds. The development of such a methodology would require initial knowledge of a validated biological target for this scaffold.
Structure Activity Relationship Sar Studies of N 4 Acetamido 2,5 Dimethoxyphenyl Benzamide Analogues Non Clinical Focus
Design and Synthesis of N-(4-acetamido-2,5-dimethoxyphenyl)benzamide Derivatives for SAR Exploration
The design and synthesis of derivatives of this compound for SAR studies involve strategic modifications to its distinct chemical moieties: the benzamide (B126) ring, the 2,5-dimethoxyphenyl ring, and the acetamido group. The general synthetic route to these compounds typically involves the amidation of a substituted benzoic acid with a corresponding substituted aniline (B41778).
The benzamide moiety is a crucial component of the this compound structure, and its substitution pattern can significantly influence the compound's interaction with biological targets. Studies on related N-phenylbenzamide series have shown that the nature and position of substituents on the benzamide phenyl ring can modulate activity through electronic and steric effects. nih.gov For instance, the introduction of electron-donating or electron-withdrawing groups can alter the electron density of the carbonyl oxygen and the amide bond, potentially affecting hydrogen bonding interactions.
In a hypothetical series of analogues, various substituents could be introduced at the ortho, meta, and para positions of the benzamide ring. The synthesis of these derivatives would typically involve the reaction of 4-amino-N-(2,5-dimethoxyphenyl)acetamide with the corresponding substituted benzoyl chlorides.
Table 1: Hypothetical In Vitro Activity of Benzamide Moiety-Modified Analogues
| Compound ID | Benzamide Substituent | In Vitro Activity (IC50, µM) |
| 1a | H | 10.5 |
| 1b | 4-OCH3 | 8.2 |
| 1c | 4-Cl | 15.8 |
| 1d | 4-NO2 | 25.1 |
| 1e | 3-OCH3 | 12.3 |
| 1f | 3-Cl | 18.9 |
| 1g | 2-Cl | 30.4 |
From this hypothetical data, a preliminary SAR can be deduced. An electron-donating group at the para-position (1b) appears to enhance activity compared to the unsubstituted analogue (1a). Conversely, electron-withdrawing groups at the same position (1c, 1d) seem to decrease activity. The position of the substituent also appears to be critical, with ortho-substitution (1g) being detrimental to activity, possibly due to steric hindrance that disrupts the optimal conformation for binding.
Variations could include altering the position of the methoxy (B1213986) groups (e.g., 3,4-dimethoxy), replacing them with other alkoxy groups of varying chain lengths (e.g., ethoxy, isopropoxy) to explore steric bulk, or substituting them with bioisosteric groups such as halogens or trifluoromethyl groups to modulate electronic properties.
Table 2: Hypothetical In Vitro Activity of 2,5-Dimethoxyphenyl Ring-Modified Analogues
| Compound ID | Phenyl Ring Substitution | In Vitro Activity (IC50, µM) |
| 2a | 2,5-di-OCH3 | 10.5 |
| 2b | 2,5-di-OC2H5 | 18.9 |
| 2c | 2-OCH3, 5-F | 12.1 |
| 2d | 2,5-di-Cl | 45.7 |
| 2e | 3,4-di-OCH3 | 22.4 |
Based on this hypothetical data, the 2,5-dimethoxy substitution pattern appears to be optimal for activity. Increasing the steric bulk of the alkoxy groups (2b) or replacing them with chloro substituents (2d) leads to a significant decrease in potency. Shifting the methoxy groups to the 3 and 4 positions (2e) also appears to be unfavorable, suggesting a specific binding pocket that accommodates the 2,5-substitution pattern.
Potential modifications could include replacing the acetyl group with other acyl groups of varying lengths (e.g., propionyl, butyryl) or aromatic acyl groups (e.g., benzoyl). Furthermore, the amide bond itself could be replaced with bioisosteres such as a sulfonamide, a reversed amide, or a urea (B33335) linkage to investigate the importance of the amide bond's specific geometry and hydrogen bonding capabilities. nih.govnih.gov
Table 3: Hypothetical In Vitro Activity of Acetamido Group-Modified Analogues
| Compound ID | Modification | In Vitro Activity (IC50, µM) |
| 3a | Acetamido (-NHCOCH3) | 10.5 |
| 3b | Propionamido (-NHCOC2H5) | 14.8 |
| 3c | Benzamido (-NHCOPh) | 28.3 |
| 3d | Sulfonamido (-NHSO2CH3) | 35.6 |
| 3e | Ureido (-NHCONH2) | 12.2 |
The hypothetical data in this table suggests that the N-acetyl group is important for activity. Increasing the size of the acyl group (3b, 3c) appears to be detrimental. Replacing the amide with a sulfonamide (3d) significantly reduces activity, indicating that the planar amide structure and its specific hydrogen bonding pattern may be crucial. A ureido group (3e) is better tolerated, suggesting that the hydrogen bond donating and accepting capabilities are important.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For the this compound series, QSAR can provide valuable insights into the physicochemical properties that drive activity and can be used to predict the potency of novel, unsynthesized analogues.
Selection of Molecular Descriptors and Statistical Model Development
The development of a robust QSAR model begins with the calculation of a wide range of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.
For the this compound series, relevant descriptors might include:
Electronic descriptors: Hammett constants (σ), dipole moment, highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.
Steric descriptors: Molar refractivity (MR), van der Waals volume, and specific shape indices.
Hydrophobic descriptors: LogP (partition coefficient), which describes the lipophilicity of the molecule.
Topological descriptors: Molecular connectivity indices and shape indices that describe the branching and shape of the molecule. nih.gov
Once the descriptors are calculated, a statistical method, such as multiple linear regression (MLR), is employed to build a mathematical model that correlates a subset of these descriptors with the observed in vitro activity (e.g., pIC50, the negative logarithm of the IC50 value). imist.ma The goal is to develop a statistically significant model with good predictive power. igi-global.com
A hypothetical QSAR equation for this series might look like: pIC50 = a(LogP) - b(MR_ortho) + c(σ_para) + d
Where:
pIC50 is the biological activity.
MR_ortho is the molar refractivity of a substituent at the ortho position of the benzamide ring.
σ_para is the Hammett constant for a substituent at the para position of the benzamide ring.
a, b, and c are coefficients, and d is a constant.
This hypothetical equation would suggest that activity is positively correlated with lipophilicity and the electron-withdrawing nature of a para-substituent on the benzamide ring, while being negatively correlated with the steric bulk of an ortho-substituent.
Predictive Modeling of In Vitro Activities
A well-validated QSAR model can be used to predict the in vitro activities of newly designed analogues before their synthesis. This predictive capability allows for the prioritization of synthetic efforts towards compounds with the highest predicted potency, thereby saving time and resources.
For example, using the hypothetical QSAR equation above, a medicinal chemist could design a new set of this compound derivatives with varying substituents on the benzamide ring. The descriptors for these new structures would be calculated, and their pIC50 values would be predicted using the model.
Table 4: Hypothetical Predicted vs. Experimental pIC50 Values for a Test Set of Analogues
| Compound ID | Experimental pIC50 | Predicted pIC50 | Residual |
| 4a | 5.10 | 5.05 | 0.05 |
| 4b | 4.85 | 4.92 | -0.07 |
| 4c | 5.32 | 5.28 | 0.04 |
| 4d | 4.66 | 4.75 | -0.09 |
The predictive power of the QSAR model is assessed by how well it can predict the activities of a "test set" of compounds that were not used in the model's development. A good correlation between the predicted and experimental activities for the test set indicates a robust and reliable model. This validated model can then be confidently used to guide the design of future generations of more potent this compound analogues.
Lack of Publicly Available Research Hinders Analysis of this compound Scaffold
Despite a comprehensive search of scientific literature, no specific studies detailing the pharmacophore modeling and lead optimization of this compound analogues were identified. This scarcity of dedicated research on this particular chemical scaffold prevents a detailed analysis as outlined in the requested article structure.
Pharmacophore modeling and lead optimization are crucial stages in modern drug discovery. nih.govnih.govresearchgate.netresearchgate.net Pharmacophore modeling helps in identifying the essential three-dimensional arrangement of chemical features necessary for a molecule's biological activity. nih.govnih.gov This model then serves as a template in the lead optimization phase, where a promising compound (a "lead") is chemically modified to improve its efficacy, selectivity, and pharmacokinetic properties. researchgate.netresearchgate.net
While numerous studies exist on the structure-activity relationships (SAR) and computational design of various benzamide derivatives, none specifically focus on the this compound framework. Research on related benzamide scaffolds has been applied to a range of therapeutic targets, including inhibitors for dipeptidyl peptidase-IV (DPP-4) and tyrosine kinase 2 (TYK2), as well as agents with anticancer properties. researchgate.netresearchgate.netnih.gov Additionally, computational studies have been performed on other N-phenylbenzamide derivatives to explore their potential as inhibitors of enzymes like PARP-1.
The absence of published research directly investigating the this compound scaffold means that no data is available to construct pharmacophore models or to detail lead optimization strategies based on this specific structure. Such an analysis would require experimental data from a series of analogues, which appears not to be present in the public domain.
Therefore, it is not possible to provide a scientifically accurate and informative article on the "," specifically concerning "Pharmacophore Modeling and Lead Optimization," due to the lack of foundational research on this compound.
Mechanistic Investigations of N 4 Acetamido 2,5 Dimethoxyphenyl Benzamide in in Vitro Biological Systems Non Clinical Focus
Enzyme Inhibition and Modulation Studies of N-(4-acetamido-2,5-dimethoxyphenyl)benzamide
No published studies were identified that investigated the enzyme inhibition or modulation properties of this compound. Research on other benzamide (B126) compounds has shown activity against various enzymes, including acetylcholinesterase (AChE), β-secretase (BACE1), and various kinases, but these findings cannot be extrapolated to the specific compound .
A search for kinetic analyses, such as the determination of inhibition constants (Kᵢ) or half-maximal inhibitory concentrations (IC₅₀), for this compound yielded no results. Consequently, there is no information regarding its mechanism of action on enzymes like kinases or hydrolases, nor are there any data tables to present on this topic.
There is no publicly available data on the selectivity and specificity of this compound against any panel of enzymes. Such profiling is crucial for understanding the specific biological effects of a compound, but this research has not been published for this particular molecule.
Cellular Pathway Modulation by this compound (In Vitro Cell Culture)
Investigations into how this compound may modulate cellular pathways in in vitro cell cultures have not been reported in the scientific literature.
No studies have identified the molecular targets of this compound or its potential interventions in cellular signaling cascades. While related dimethoxyphenyl compounds have been studied for their effects on neuroreceptors, this information is not specific to the requested compound.
There is no available research detailing the impact of this compound on protein expression levels or post-translational modifications in any cell-based assay.
Receptor Binding and Functional Assays of this compound (Non-Clinical Receptor Systems)
No data from receptor binding assays or functional assays for this compound are available in the public domain. Therefore, its affinity (Kᵢ, Kd), potency (EC₅₀, IC₅₀), and efficacy at any biological receptor are unknown. Studies on other substituted benzamides have indicated interactions with dopamine (B1211576) and serotonin (B10506) receptors, but these findings are not applicable to the specific chemical entity of this article.
Ligand-Receptor Affinity and Efficacy Determinations
The affinity and efficacy of benzamide derivatives at various receptors are significantly influenced by the nature and position of substituents on both the benzamide and the N-phenyl rings. For instance, studies on a class of isoquinoline (B145761) derivatives with a benzamide moiety have shown that electron-donating groups, such as a methoxy (B1213986) group, on the benzamide phenyl ring can enhance affinity for the σ2 receptor. nih.gov Conversely, electron-withdrawing groups tend to decrease σ2 affinity. nih.gov The presence of methoxy groups, as in this compound, could therefore play a crucial role in its receptor binding profile.
In the context of dopamine receptors, substituted benzamides have been shown to possess a higher affinity for dopamine receptors labeled by agonists compared to those labeled by antagonists. nih.gov The specific substitution pattern of this compound, with acetamido and dimethoxy groups, would likely result in a unique affinity and efficacy profile at various G protein-coupled receptors (GPCRs) and other receptor systems. The acetamido group, in particular, can participate in hydrogen bonding, which is a key interaction in ligand-receptor binding.
Table 1: Inferred Ligand-Receptor Affinity and Efficacy of this compound Based on Structurally Related Compounds
| Receptor Target | Inferred Affinity | Inferred Efficacy | Key Structural Contributors |
|---|---|---|---|
| Sigma-2 (σ2) Receptor | Moderate to High | Agonist/Modulator | Dimethoxy groups (electron-donating) |
| Dopamine D2 Receptor | Moderate | Antagonist/Modulator | Benzamide core, N-phenyl substituents |
| Serotonin Receptors | Possible | Modulator | Aromatic rings and amide linkage |
| mGluR5 | Possible | Negative Allosteric Modulator | Aryl benzamide structure |
This table is based on data from structurally similar compounds and represents a scientific inference of potential activity.
Allosteric Modulation and Receptor Activation Mechanisms
Benzamide derivatives are known to act as allosteric modulators of various receptors, meaning they bind to a site distinct from the primary (orthosteric) ligand binding site and modulate the receptor's response to the endogenous ligand. mdpi.comnih.govwikipedia.org This allosteric modulation can be positive (enhancing the effect of the endogenous ligand), negative (inhibiting the effect), or silent (blocking other allosteric modulators). nih.govnih.gov
The aryl benzamide scaffold, present in this compound, is a key feature of negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). mdpi.com The interaction of these molecules with the receptor is often stabilized by hydrophobic interactions and hydrogen bonds. mdpi.com The activation mechanism of receptors by substituted benzamides can be complex, involving conformational changes in the receptor that affect its signaling cascade. nih.gov For example, in dopamine receptors, substituted benzamides can differentially affect agonist and antagonist binding, suggesting a nuanced mechanism of receptor modulation. nih.gov
In Vitro Antiproliferative Activity Mechanisms of this compound in Cancer Cell Lines
N-substituted benzamides have been demonstrated to induce apoptosis in cancer cell lines. nih.govnih.gov Studies on the lead compound declopramide (B1670142) have shown that it induces the release of cytochrome c from the mitochondria into the cytosol, leading to the activation of caspase-9. nih.govnih.gov This suggests an induction of the intrinsic pathway of apoptosis. The process is also associated with the processing of pro-caspase-9. researchgate.net The activity of caspase-9 is crucial for the cytotoxic function of these N-substituted benzamides. nih.gov
While apoptosis appears to be a primary mechanism, the potential for inducing necrosis cannot be entirely ruled out, especially at higher concentrations. Necrosis is a form of passive cell death that can be triggered by severe cellular stress. researchgate.net However, the available data on related benzamides points more strongly towards a programmed cell death pathway like apoptosis. nih.govnih.gov
Table 2: Key Molecular Events in Apoptosis Induction by N-Substituted Benzamides
| Apoptotic Event | Observation in Related Benzamides | Inferred Role of this compound |
|---|---|---|
| Cytochrome c Release | Increased cytosolic levels | Potential to induce mitochondrial outer membrane permeabilization |
| Caspase-9 Activation | Increased activity | Potential to activate the intrinsic apoptotic pathway |
| Caspase-8 Activation | Less significant effect | Likely not a primary initiator of apoptosis |
| Bcl-2 Overexpression | Inhibits apoptosis | Suggests involvement of the Bcl-2 family of proteins |
This table is based on data from structurally similar compounds and represents a scientific inference of potential activity.
Prior to the induction of apoptosis, N-substituted benzamides have been shown to cause a distinct cell cycle block at the G2/M phase. nih.govnih.gov This cell cycle arrest occurs independently of the apoptotic process, as demonstrated by its persistence in the presence of caspase inhibitors and in cells overexpressing the anti-apoptotic protein Bcl-2. nih.gov The G2/M checkpoint is a critical regulatory point in the cell cycle, preventing cells with damaged DNA from entering mitosis.
Interestingly, the induction of cell cycle arrest by these compounds does not appear to be dependent on the tumor suppressor protein p53. nih.gov This is significant as many cancers have mutated or non-functional p53, making them resistant to therapies that rely on a p53-dependent mechanism. The ability of N-substituted benzamides to induce cell cycle arrest and apoptosis in a p53-independent manner suggests they may have therapeutic potential in a broader range of cancers. nih.gov
Antimicrobial and Antifungal Activity Mechanisms of this compound (In Vitro)
The antimicrobial and antifungal activity of many compounds is attributed to their ability to disrupt the cell membranes of microorganisms. nih.govacs.org While direct studies on the membrane-disrupting properties of this compound are not available, the general mechanism for many antimicrobial agents involves interaction with the lipid bilayer, leading to increased permeability and leakage of cellular contents. nih.govucl.ac.uk
For antifungal activity, a common mechanism involves the inhibition of enzymes crucial for the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. mdpi.com This leads to altered membrane fluidity and increased permeability, ultimately resulting in fungal cell death. mdpi.com Benzamide derivatives containing a triazole moiety have shown significant antifungal activity, and while this compound lacks a triazole, its substituted benzamide core could still contribute to antifungal effects through interactions with the fungal cell membrane or other essential cellular processes. nih.gov
Table 3: Potential Antimicrobial and Antifungal Mechanisms of Action
| Mechanism | Description | Relevance to this compound |
|---|---|---|
| Antimicrobial | ||
| Membrane Disruption | Interaction with and disruption of the bacterial cell membrane, leading to increased permeability and cell lysis. nih.gov | The lipophilic nature of the compound may facilitate interaction with the lipid bilayer. |
| Antifungal | ||
| Inhibition of Ergosterol Biosynthesis | Interference with enzymes involved in the synthesis of ergosterol, a key component of the fungal cell membrane. mdpi.com | The benzamide scaffold may interact with fungal enzymes. |
| Increased Membrane Permeability | Disruption of the fungal cell membrane integrity, leading to leakage of cellular contents. mdpi.com | A likely consequence of either direct membrane interaction or inhibition of ergosterol synthesis. |
This table is based on general mechanisms of antimicrobial/antifungal agents and represents a scientific inference of potential activity.
Inhibition of Microbial Essential Enzymes and Pathways
The precise mechanisms by which this compound exerts its antimicrobial effects have not been extensively elucidated in dedicated studies. However, by examining the activities of structurally related compounds, including benzamide, acetamidophenyl, and dimethoxyphenyl derivatives, it is possible to propose potential modes of action against essential microbial enzymes and metabolic pathways. The antimicrobial activity of this compound is likely a composite of the functionalities of its constituent chemical moieties.
Derivatives of benzamide are recognized for a wide array of pharmacological effects, which include antibacterial and antifungal properties. nanobioletters.com The core benzamide structure is a common feature in many biologically active compounds, and its derivatives have been a focus of research for developing new antimicrobial agents. google.com
Research into various substituted benzamides has pointed towards several potential microbial targets. For instance, some N-phenylbenzamides have been investigated for their ability to inhibit bacterial and fungal growth. mdpi.com In silico docking studies have suggested that these compounds may interact with and inhibit enzymes such as aminoglycoside-2''-phosphotransferase-IIa, which is involved in bacterial resistance to aminoglycoside antibiotics, and aspartic proteinases, which are crucial for the virulence of fungi like Candida albicans. mdpi.com
Furthermore, the dimethoxyphenyl moiety present in the subject compound is also found in other antimicrobial agents. A notable example is a dimethoxyphenyl bis-benzimidazole derivative, which has been identified as an inhibitor of DNA topoisomerase I in Escherichia coli. nih.govresearchgate.netnih.gov This enzyme is essential for managing DNA topology during replication, transcription, and repair. Its inhibition leads to the disruption of these critical cellular processes and ultimately to bacterial cell death. This suggests that the dimethoxyphenyl group in this compound might confer the ability to target similar enzymes involved in microbial DNA metabolism.
Given the evidence from related compounds, it is plausible that this compound may inhibit microbial growth by targeting one or more essential enzymes. Potential mechanisms could include the disruption of DNA replication and repair through the inhibition of topoisomerases or DNA gyrases, interference with protein synthesis, or the inhibition of metabolic pathways crucial for microbial survival. The combined presence of the benzamide, dimethoxyphenyl, and acetamido functionalities could lead to a multi-targeted action or a synergistic effect that enhances its antimicrobial potential. However, without direct experimental evidence from studies on this compound, these proposed mechanisms remain speculative.
Table of Potential Microbial Enzyme Targets Based on Structurally Related Compounds
| Compound Class | Potential Enzyme/Pathway Target | Microbial Species Example |
| N-Phenylbenzamides | Aminoglycoside-2''-phosphotransferase-IIa | Bacteria |
| Aspartic Proteinases | Candida albicans | |
| Dimethoxyphenyl Derivatives | DNA Topoisomerase I | Escherichia coli |
| Benzopyrones | DNA Gyrase Subunit B | Bacteria |
In Vitro Metabolism and Biotransformation Studies of N 4 Acetamido 2,5 Dimethoxyphenyl Benzamide Non Clinical Focus
Enzymatic Transformations of N-(4-acetamido-2,5-dimethoxyphenyl)benzamide in Liver Microsomes and Hepatocytes (In Vitro)
In vitro systems such as liver microsomes and hepatocytes are standard tools for investigating the metabolic pathways of new chemical entities. These systems contain a rich complement of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, which are responsible for the majority of Phase I metabolic reactions.
Based on the structure of this compound, several metabolic transformations can be predicted. The primary sites for metabolism are likely the dimethoxyphenyl ring, the acetamido group, and the benzamide (B126) moiety.
Predicted Phase I Metabolic Pathways:
O-Demethylation: The two methoxy (B1213986) groups on the phenyl ring are susceptible to O-demethylation, a common metabolic pathway for methoxybenzene derivatives. This would result in the formation of mono-demethylated and di-demethylated metabolites.
Aromatic Hydroxylation: The phenyl rings of both the dimethoxyphenyl and benzamide moieties can undergo hydroxylation. The position of hydroxylation is influenced by the directing effects of the existing substituents.
N-Deacetylation: The acetamido group may undergo hydrolysis to yield an amino metabolite.
Amide Hydrolysis: The benzamide linkage could be cleaved, leading to the formation of 2,5-dimethoxy-4-acetamidoaniline and benzoic acid.
Table 1: Predicted Phase I Metabolites of this compound
| Metabolite ID | Predicted Metabolic Reaction | Resulting Structure |
|---|---|---|
| M1 | O-Demethylation (at C-2 or C-5) | N-(4-acetamido-2-hydroxy-5-methoxyphenyl)benzamide or N-(4-acetamido-5-hydroxy-2-methoxyphenyl)benzamide |
| M2 | Di-O-Demethylation | N-(4-acetamido-2,5-dihydroxyphenyl)benzamide |
| M3 | Aromatic Hydroxylation (Benzamide ring) | N-(4-acetamido-2,5-dimethoxyphenyl)-hydroxy-benzamide |
| M4 | N-Deacetylation | N-(4-amino-2,5-dimethoxyphenyl)benzamide |
The cytochrome P450 (CYP) enzymes are the primary drivers of oxidative metabolism in the liver. dynamedex.commdpi.com Several CYP isoforms are known to metabolize a wide range of xenobiotics. mdpi.com For a compound with multiple potential metabolic sites like this compound, it is likely that several CYP enzymes are involved.
CYP3A4 and CYP2D6: These are two of the most important drug-metabolizing enzymes in humans and are known to be involved in the metabolism of a vast array of compounds, including those with aromatic rings.
CYP1A2: This enzyme is often involved in the metabolism of aromatic amides and amines.
CYP2C9 and CYP2C19: These enzymes also contribute significantly to the metabolism of various drugs and could play a role in the biotransformation of this compound.
Reaction phenotyping studies using a panel of recombinant human CYP enzymes or specific chemical inhibitors in human liver microsomes would be necessary to definitively identify the contributing enzymes. For instance, ketoconazole (B1673606) is a potent inhibitor of CYP3A4, while quinidine (B1679956) is a selective inhibitor of CYP2D6. Observing a significant reduction in metabolite formation in the presence of a specific inhibitor would indicate the involvement of that particular CYP isoform.
Phase II Metabolic Reactions of this compound (In Vitro)
Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, which generally increases their water solubility and facilitates their excretion. uomus.edu.iqnih.govdrughunter.com
The predicted hydroxylated metabolites (M1, M2, and M3) of this compound would be primary candidates for Phase II conjugation reactions.
Glucuronidation: This is a major Phase II pathway where UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to a substrate. washington.edu Phenolic hydroxyl groups are readily glucuronidated. Therefore, the hydroxylated metabolites of the parent compound would be expected to form O-glucuronides.
Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a substrate. jove.com Phenolic compounds are also excellent substrates for sulfation. nih.gov Thus, the hydroxylated metabolites could also undergo sulfation to form sulfate (B86663) conjugates.
The amino metabolite (M4) formed from N-deacetylation could also undergo N-glucuronidation.
The conjugated metabolites would be significantly more polar than the parent compound and its Phase I metabolites. Their characterization would typically involve liquid chromatography-mass spectrometry (LC-MS) analysis. The mass shift corresponding to the addition of a glucuronic acid moiety (176 Da) or a sulfate moiety (80 Da) would be indicative of these conjugations.
Table 2: Predicted Phase II Conjugates of this compound Metabolites
| Precursor Metabolite | Conjugation Reaction | Predicted Conjugate |
|---|---|---|
| M1, M2, M3 (Hydroxylated metabolites) | Glucuronidation | O-glucuronide conjugate |
| M1, M2, M3 (Hydroxylated metabolites) | Sulfation | Sulfate conjugate |
Chemical Stability and Degradation Pathways of this compound (Non-Biological)
The chemical stability of a compound is crucial for its development as a potential therapeutic agent. For this compound, the primary point of non-biological degradation is likely the amide bond.
Hydrolysis of the Amide Bond:
Amide bonds can undergo hydrolysis under both acidic and basic conditions. cdnsciencepub.comacs.orgresearchgate.net The rate of hydrolysis is dependent on pH and temperature.
Acid-catalyzed hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the amide can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
Base-catalyzed hydrolysis: Under basic conditions, the hydroxide (B78521) ion can directly attack the carbonyl carbon of the amide, leading to the formation of a tetrahedral intermediate that subsequently breaks down to form the carboxylate and the amine.
Studies on the stability of various benzamide derivatives have shown that they are generally stable in dilute aqueous solutions but can degrade under strongly acidic or basic conditions. nih.govdtu.dkdtu.dk The presence of substituents on the phenyl rings can influence the rate of hydrolysis. Electron-donating groups on the N-phenyl ring may slightly increase the rate of acid-catalyzed hydrolysis, while electron-withdrawing groups would be expected to decrease it. Conversely, electron-withdrawing groups on the benzoyl moiety would increase the rate of base-catalyzed hydrolysis.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| N-(4-acetamido-2-hydroxy-5-methoxyphenyl)benzamide |
| N-(4-acetamido-5-hydroxy-2-methoxyphenyl)benzamide |
| N-(4-acetamido-2,5-dihydroxyphenyl)benzamide |
| N-(4-acetamido-2,5-dimethoxyphenyl)-hydroxy-benzamide |
| N-(4-amino-2,5-dimethoxyphenyl)benzamide |
| 2,5-dimethoxy-4-acetamidoaniline |
| Benzoic acid |
| Ketoconazole |
Hydrolytic and Oxidative Stability Profiling
There is no available data from in vitro studies to characterize the hydrolytic or oxidative stability of this compound. Information regarding its susceptibility to degradation in aqueous solutions at various pH levels or its reactivity in the presence of oxidative agents has not been documented in scientific literature.
Photochemical Degradation Studies
Similarly, no photochemical degradation studies for this compound have been reported. The compound's stability when exposed to light, and any potential degradation products that may form under such conditions, have not been investigated or documented.
Advanced Analytical Methodologies for N 4 Acetamido 2,5 Dimethoxyphenyl Benzamide Research
Chromatographic Techniques for Separation and Purification of N-(4-acetamido-2,5-dimethoxyphenyl)benzamide
Chromatographic techniques are fundamental in the analysis of pharmaceutical compounds, enabling the separation, identification, and quantification of a target analyte from a complex mixture. For a compound such as this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed, each with its specific applications and methodological considerations.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for this compound. The development of a robust and reliable HPLC method is a multi-step process that involves the careful selection of chromatographic conditions and subsequent validation to ensure its intended performance. actascientific.comyoutube.com
A typical HPLC method for a substituted benzamide (B126) derivative would likely employ a reversed-phase column, such as a C18 or C8, due to the compound's moderate polarity. researchgate.netresearchgate.net The mobile phase would likely consist of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer, with the pH of the buffer adjusted to ensure the compound is in a single ionic form for optimal peak shape. researchgate.net Isocratic elution, where the mobile phase composition remains constant, can be used for simpler separations, while gradient elution, where the mobile phase composition is changed over time, is employed for more complex mixtures. wu.ac.th Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic rings in this compound are expected to have strong UV absorbance. actascientific.com
The validation of the developed HPLC method is crucial to demonstrate its suitability for its intended purpose and is performed according to guidelines from the International Conference on Harmonisation (ICH). researchgate.netresearchgate.net Key validation parameters include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. researchgate.net
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
| Parameter | Acceptance Criteria | Typical Result |
|---|---|---|
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |
| Precision (% RSD) | ≤ 2.0% | < 1.5% |
| LOD | Signal-to-Noise Ratio of 3:1 | 0.1 µg/mL |
| LOQ | Signal-to-Noise Ratio of 10:1 | 0.3 µg/mL |
Gas Chromatography (GC) for Volatile Derivatives (if applicable)
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. research-solution.com Direct analysis of this compound by GC may be challenging due to its relatively high molecular weight and potential for thermal degradation in the hot injector port. nih.gov Therefore, derivatization is often a necessary step to increase the compound's volatility and improve its chromatographic properties. jfda-online.comlibretexts.org
Common derivatization techniques for compounds containing active hydrogens (such as the amide group in this compound) include: research-solution.com
Silylation: This process replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, which increases volatility and thermal stability. libretexts.org
Acylation: This involves the introduction of an acyl group, which can also enhance volatility and improve detection characteristics, particularly with electron capture detectors if fluorinated acyl groups are used. jfda-online.com
Alkylation: This method replaces active hydrogens with an alkyl group, forming more volatile esters or amides. libretexts.org
Once derivatized, the compound can be separated on a capillary GC column, typically with a non-polar or medium-polarity stationary phase. The choice of detector depends on the specific requirements of the analysis, with a Flame Ionization Detector (FID) being a common choice for general-purpose analysis and a Mass Spectrometer (MS) for definitive identification.
Alternatively, for some thermally labile compounds, the use of short analytical columns in GC-MS has been shown to reduce on-column degradation, potentially allowing for the analysis of non-derivatized forms. nih.gov
Hyphenated Techniques for Comprehensive Analysis of this compound
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a wealth of information for the comprehensive analysis of complex samples.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Profiling
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that is invaluable for the trace analysis and metabolite profiling of pharmaceutical compounds. cmro.innih.gov The coupling of HPLC with tandem mass spectrometry (MS/MS) allows for the detection of analytes at very low concentrations, often in the picogram to nanogram range. thermofisher.com This is particularly useful for pharmacokinetic studies or for detecting trace impurities in a drug substance.
In a typical LC-MS/MS workflow, the analyte is first separated by HPLC and then introduced into the mass spectrometer. The compound is ionized, and the precursor ion (the molecular ion of the analyte) is selected and fragmented. The resulting product ions are then detected, creating a unique fragmentation pattern that can be used for highly specific quantification and identification. nih.gov This high degree of selectivity allows for the analysis of the target compound in complex biological matrices such as plasma or urine with minimal sample cleanup. nih.gov
LC-MS/MS is also the gold standard for metabolite identification. nih.govscienceopen.com After administration of a drug, the body metabolizes it into various other compounds. LC-MS/MS can be used to detect these metabolites and, through analysis of their mass-to-charge ratios and fragmentation patterns, their structures can be elucidated. researchgate.net
| Parameter | Condition |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | [M+H]⁺ of this compound |
| Product Ions (m/z) | Specific fragments of the parent compound |
| Collision Energy | Optimized for maximum fragment ion intensity |
Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Confirmation
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the structural confirmation of volatile compounds. psu.edu As mentioned previously, this compound would likely require derivatization prior to GC-MS analysis. researchgate.net The combination of the retention time from the GC and the mass spectrum from the MS provides a high degree of confidence in the identification of a compound. nih.gov
The mass spectrometer bombards the analyte with electrons, causing it to fragment in a reproducible manner. The resulting mass spectrum is a "fingerprint" of the molecule, which can be compared to a library of known spectra for identification. For novel compounds, the fragmentation pattern can be analyzed to deduce the structure of the molecule. For a compound like this compound, characteristic fragments would be expected from the cleavage of the amide bond and from the substituted phenyl rings. nih.govojp.gov This technique is particularly useful for distinguishing between isomers, which may have very similar retention times but different mass spectra. nih.gov
Electrochemical Methods for this compound Quantification and Sensing
Electrochemical methods offer an alternative approach for the quantification and sensing of electroactive compounds. These techniques are often rapid, sensitive, and cost-effective. nih.gov
The presence of electrochemically active functional groups in this compound, such as the amide linkage and the aromatic rings, suggests that it may be amenable to electrochemical analysis. Voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are commonly used for this purpose. researchgate.net
In a voltammetric experiment, a potential is applied to a working electrode, and the resulting current is measured. The potential at which the compound is oxidized or reduced, and the magnitude of the current, can be used for qualitative and quantitative analysis, respectively. For instance, studies on nitro-substituted benzamides have shown that they can be effectively quantified using DPV at a pencil graphite (B72142) electrode. researchgate.net The linear response range for these compounds was found to be from 0.5 to 100 µM. researchgate.net
The sensitivity and selectivity of electrochemical sensors can be enhanced by modifying the electrode surface. nih.gov For example, the use of silver nanoparticles on a glassy carbon electrode has been shown to increase the active surface area and improve the detection of benzamide derivatives. nih.gov The development of a selective sensor for this compound could be explored using similar strategies.
| Technique | Principle | Application |
|---|---|---|
| Cyclic Voltammetry (CV) | The potential is swept linearly in both the forward and reverse directions, providing information on the redox processes. | Characterization of the electrochemical behavior of the analyte. |
| Differential Pulse Voltammetry (DPV) | Pulses of potential are superimposed on a linear potential ramp, which enhances the signal-to-noise ratio. | Quantitative analysis with high sensitivity. mdpi.com |
Voltammetric and Amperometric Analysis
Voltammetric and amperometric techniques are powerful electroanalytical methods that can be applied to the study of electroactive compounds like this compound. These methods involve the application of a potential to an electrode and measuring the resulting current, which is proportional to the concentration of the analyte.
Detailed Research Findings:
While specific voltammetric studies on this compound are not extensively documented in publicly available literature, the electrochemical behavior of analogous benzamide structures has been investigated. For instance, studies on other benzamide derivatives have demonstrated that the amide group and substituted aromatic rings can undergo electrochemical oxidation or reduction under specific conditions.
Research on related compounds suggests that this compound could be electrochemically active due to the presence of the benzamide and acetamido groups, as well as the dimethoxyphenyl ring. The oxidation of the phenyl rings or the amide functionalities could provide a measurable analytical signal. The exact potential at which these processes occur would depend on the experimental conditions, such as the pH of the supporting electrolyte and the composition of the working electrode.
A hypothetical voltammetric analysis of this compound could yield data similar to that observed for other complex organic molecules. A linear relationship between the peak current and the concentration of the compound would be expected, forming the basis for its quantification.
Interactive Data Table: Hypothetical Voltammetric Data for this compound
| Concentration (µM) | Peak Current (µA) |
| 1.0 | 0.5 |
| 5.0 | 2.5 |
| 10.0 | 5.0 |
| 20.0 | 10.0 |
| 50.0 | 25.0 |
| 100.0 | 50.0 |
Development of Electrochemical Sensors for this compound
The development of electrochemical sensors for the specific and sensitive detection of this compound is a significant area of research. These sensors typically consist of a working electrode that has been modified with a material that enhances the electrochemical response of the target analyte.
Detailed Research Findings:
The design of a selective sensor for this compound would likely involve the use of nanomaterials or molecularly imprinted polymers (MIPs) to modify the electrode surface. iapchem.org Nanomaterials such as carbon nanotubes, graphene, or metallic nanoparticles can increase the electrode's surface area and catalytic activity, leading to improved sensitivity. mdpi.com MIPs can be engineered to have recognition sites that are complementary in shape, size, and functionality to the this compound molecule, thereby imparting high selectivity to the sensor.
For example, a glassy carbon electrode could be modified with a composite of multi-walled carbon nanotubes and an imprinted polymer. The carbon nanotubes would enhance the electrochemical signal, while the imprinted polymer would ensure that only this compound binds to the electrode surface, minimizing interference from other compounds. The performance of such a sensor would be evaluated based on its linear range, detection limit, reproducibility, and stability.
Interactive Data Table: Potential Performance Characteristics of a Novel Electrochemical Sensor for this compound
| Parameter | Value |
| Linear Range | 0.1 - 100 µM |
| Limit of Detection (LOD) | 0.05 µM |
| Response Time | < 5 s |
| Reproducibility (RSD) | < 3% |
| Stability | > 95% response after 30 days |
Research Applications and Future Directions for N 4 Acetamido 2,5 Dimethoxyphenyl Benzamide
N-(4-acetamido-2,5-dimethoxyphenyl)benzamide as a Molecular Probe in Chemical Biology (Non-Clinical)
The benzamide (B126) scaffold is a versatile building block in the design of molecular probes for chemical biology. These tools are instrumental in dissecting complex biological processes at the molecular level. The potential of this compound as a molecular probe could be explored in several non-clinical contexts.
Substituted benzamides have been developed as inhibitors for various enzymes, and by incorporating reporter groups, they can be converted into activity-based probes. For instance, benzamide-containing inhibitors have been designed for human rhinovirus 3C protease. nih.gov The core structure of this compound could serve as a starting point for designing probes to target specific enzymes. The acetamido and dimethoxy substituents can be modified to fine-tune binding affinity and selectivity for a target protein.
Furthermore, the aromatic nature of the compound suggests that it may possess intrinsic fluorescent properties, or could be readily modified to incorporate a fluorophore. Benzanthrone (B145504) derivatives, for example, are known for their favorable photophysical properties, including bright fluorescence and sensitivity to the local environment. researchgate.net By analogy, the photophysical properties of this compound and its derivatives could be investigated to assess their suitability as fluorescent probes for cellular imaging or in vitro assays.
Exploration of this compound in Materials Science
The application of benzamide derivatives extends beyond biology into the realm of materials science, including polymer chemistry and optoelectronics.
In polymer chemistry, the hydrogen-bonding capabilities of the amide group can be exploited. Polyamides containing benzamide units can be blended with other polymers, such as Nylon 6, to enhance properties like hydrophobicity and miscibility. mdpi.com The N-H and carbonyl groups in this compound could participate in hydrogen bonding, making it a potential additive or comonomer for creating novel polymeric materials with tailored properties.
In the field of optoelectronics, organic light-emitting diodes (OLEDs) have garnered significant attention. Benzophenone-based derivatives have been investigated as emitters in OLEDs. researchgate.netnih.gov The structural similarity of the benzamide core to benzophenone (B1666685) suggests that this compound could be explored as a component in the design of new organic semiconductor materials. Its substitution pattern may influence its electronic properties, potentially making it suitable as a host material or an emitter in OLED devices. nih.govresearchgate.net
Challenges and Opportunities in this compound Research
The exploration of this compound presents both challenges and opportunities for researchers.
Challenges:
Synthesis: The synthesis of polysubstituted benzamides can be challenging, often requiring multi-step procedures and careful control of reaction conditions to achieve the desired regioselectivity. nih.govrsc.org The synthesis of this compound would likely involve the coupling of a substituted aniline (B41778) with a benzoyl chloride derivative, which may require optimization to achieve high yields.
Characterization: Thorough characterization of the compound's physicochemical properties, including its solubility, stability, and spectral characteristics, is essential before it can be utilized in any application.
Target Identification: If the compound is to be used as a biological probe, identifying its specific molecular targets within a complex biological system can be a significant hurdle.
Opportunities:
Novel Bioactivity: The unique substitution pattern of this compound may confer novel biological activities not observed in other benzamide derivatives.
Scaffold for Libraries: The modular nature of its synthesis allows for the creation of a diverse library of analogues by varying the substituents on both aromatic rings. mdpi.com This would facilitate structure-activity relationship (SAR) studies to optimize its properties for a specific application. nih.gov
Interdisciplinary Applications: The potential utility of this compound in both chemical biology and materials science offers opportunities for interdisciplinary research collaborations.
Emerging Trends and Unexplored Potentials of this compound Analogues for Advanced Studies
The field of chemical biology is continuously evolving, with new technologies and concepts emerging. Analogues of this compound could be designed to leverage these cutting-edge approaches.
One of the most exciting recent developments is the use of Proteolysis Targeting Chimeras (PROTACs) . youtube.com PROTACs are bifunctional molecules that induce the degradation of a target protein. nih.gov The benzamide scaffold has been successfully used to develop novel binders for the E3 ligase cereblon, a key component of many PROTACs. nih.gov Analogues of this compound could be designed as ligands for a protein of interest and then linked to an E3 ligase ligand to create novel PROTACs for targeted protein degradation.
Another emerging area is the development of covalent inhibitors . csmres.co.uk These molecules form a permanent bond with their target protein, leading to high potency and prolonged duration of action. nih.govprismbiolab.com By incorporating a reactive electrophilic group, or "warhead," into the structure of this compound, it could be converted into a covalent probe to irreversibly label and identify its binding partners. chemrxiv.org
The table below outlines a hypothetical design strategy for developing analogues of this compound for these advanced applications.
| Application | Design Strategy | Key Structural Modifications | Example of a Relevant Benzamide Analogue Class |
|---|---|---|---|
| Molecular Probe (Fluorescent) | Introduce a fluorophore or a group that enhances intrinsic fluorescence. | - Addition of a pyrene (B120774) or benzanthrone moiety.
| Pyrene-Benzimidazole Derivatives nih.gov |
| PROTAC | Attach a linker and an E3 ligase ligand. | - Functionalize the benzoyl or phenyl ring with a suitable attachment point for a linker (e.g., an alkyl halide or alkyne).
| Benzamide-type Cereblon Binders nih.gov |
| Covalent Inhibitor | Incorporate a reactive electrophilic "warhead". | - Add a Michael acceptor (e.g., an α,β-unsaturated amide) or other electrophilic groups.
| Benzamide-containing inhibitors of human rhinovirus 3C protease nih.gov |
Q & A
Q. What advanced techniques validate its role in metal coordination complexes?
- Synthesize Cu(II) or Zn(II) complexes and characterize via UV-Vis (d-d transitions), EPR (for paramagnetic species), and XAS (X-ray absorption spectroscopy) to confirm ligand-metal binding modes . Compare IR shifts (e.g., amide C=O → 1600 cm⁻¹ upon coordination) .
Methodological Notes
- Safety : Handle with nitrile gloves due to H315/H319/H335 hazards. Use fume hoods for synthesis .
- Data Reproducibility : Archive raw crystallographic data (CIF files) and NMR spectra (FID files) in public repositories (e.g., CCDC, Zenodo).
- Contradiction Management : Cross-validate structural data across multiple techniques (e.g., XRD + DFT) to resolve ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
